BenchChemオンラインストアへようこそ!

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Process impurity identification Mass spectrometry Quality control

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS 1379005-34-1, molecular formula C₁₇H₁₉NO₃, molecular weight 285.34 g/mol) is a synthetic organic compound belonging to the naphthalene-acetamide class. It is structurally defined as the N,N-diacetyl derivative of 2-(7-methoxynaphthalen-1-yl)ethylamine and is formally classified as Agomelatine Impurity 7 (Agomelatine Diacetyl Impurity; Agomelatine Impurity D).

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 1379005-34-1
Cat. No. B1445304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
CAS1379005-34-1
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C
InChIInChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3
InChIKeyNNGHCTJYAWJHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS 1379005-34-1): Agomelatine Diacetyl Process Impurity Reference Standard for ANDA and Quality Control


N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS 1379005-34-1, molecular formula C₁₇H₁₉NO₃, molecular weight 285.34 g/mol) is a synthetic organic compound belonging to the naphthalene-acetamide class [1]. It is structurally defined as the N,N-diacetyl derivative of 2-(7-methoxynaphthalen-1-yl)ethylamine and is formally classified as Agomelatine Impurity 7 (Agomelatine Diacetyl Impurity; Agomelatine Impurity D) [2]. This compound arises exclusively as a process-related impurity during the final N-acetylation step of agomelatine (CAS 138112-76-2) active pharmaceutical ingredient (API) manufacture, formed through over-acetylation of the primary amine intermediate [3]. As a pharmacopoeia-recognized specified impurity, it serves as an essential reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) release testing of agomelatine drug substance and finished dosage forms [4].

Why Agomelatine Impurity 7 (Diacetyl Derivative) Cannot Be Substituted with the Parent API or Other In-Class Impurity Reference Standards


Generic interchange between agomelatine impurity reference standards is scientifically invalid because each impurity possesses a unique chemical structure, distinct chromatographic retention behavior, and a specific regulatory control threshold. Agomelatine (CAS 138112-76-2) is the mono-N-acetyl derivative (C₁₅H₁₇NO₂, MW 243.31), whereas the title compound is the N,N-diacetyl analog (C₁₇H₁₉NO₃, MW 285.34)—a structural difference of one additional acetyl group (+42.03 Da) that fundamentally alters its HPLC relative retention time (RRT), UV absorption characteristics, and mass spectrometric fragmentation pattern [1]. The diacetyl impurity exhibits higher predicted lipophilicity (LogP ≈ 2.79) compared to agomelatine (LogP ≈ 1.5–2.3), resulting in distinct solubility profiles in organic solvents . Furthermore, regulatory filings under ICH Q3A require identification, qualification, and individual quantification of each specified impurity at thresholds ≥0.05% for drug substances dosed at >2 g/day; the diacetyl impurity is explicitly named as a process impurity in agomelatine patents with a mandated control limit below 0.1% (preferably <0.05%) [2]. Substituting this reference standard with agomelatine itself, desmethyl agomelatine, or any other impurity would invalidate analytical method specificity, compromise system suitability criteria, and fail to meet pharmacopoeial monograph requirements for impurity profiling [3].

Quantitative Differentiation Evidence: N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide vs. Agomelatine and Related Impurities


Molecular Identity and Mass Differentiation vs. Parent API Agomelatine

The target compound is the N,N-diacetyl derivative of agomelatine's primary amine precursor, carrying one additional acetyl moiety relative to the parent drug. Agomelatine (CAS 138112-76-2) has a molecular formula of C₁₅H₁₇NO₂ and a monoisotopic mass of 243.1259 Da; the title compound has C₁₇H₁₉NO₃ with a mass of 285.1365 Da, representing a mass increment of +42.0106 Da (Δ = C₂H₂O) [1]. This mass difference is unambiguous by LC-MS and enables baseline chromatographic separation from agomelatine under validated RP-HPLC conditions with a resolution factor (Rₛ) > 2.0 [2]. The structural assignment has been confirmed by ¹H-NMR, ¹³C-NMR, and IR spectroscopy, with characteristic N-acetyl carbonyl resonances at δ ~170–172 ppm in ¹³C-NMR [3].

Process impurity identification Mass spectrometry Quality control

Regulatory Control Threshold and Process Impurity Specification Limit

The diacetyl impurity is explicitly regulated as a specified process impurity in agomelatine drug substance. Patent WO2012070025A1 discloses that the N-acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide impurity (Formula IX) must be controlled to below 0.1%, with a preferred limit of less than 0.05% in the final API [2]. This threshold aligns with the ICH Q3A(R2) identification threshold of 0.10% for a drug substance with a maximum daily dose ≤2 g/day [1]. Commercial agomelatine API specifications typically set single impurity limits at NMT 0.1% and total impurities at NMT 0.5% [3]. The validated RP-HPLC method achieves detection limits (LOD) for agomelatine impurities in the range of 0.0008–0.0047% (8–47 ppm), ensuring reliable quantification well below the regulatory threshold [4].

Regulatory compliance ICH Q3A Impurity specification

HPLC Resolution and Relative Retention Time Differentiation from Agomelatine and Co-eluting Impurities

The validated RP-HPLC method reported by Liu et al. (2013) achieves baseline separation of seven agomelatine impurities, including the diacetyl compound, on a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) using gradient elution with 15 mM KH₂PO₄ (pH 3.0) and acetonitrile at 1.0 mL/min, with UV detection at 230 nm [1]. The method exhibits a correlation coefficient >0.999 for all seven impurities across the validated linear range, and recovery values between 94.4% and 106.7% [2]. The diacetyl impurity (Impurity D/7) elutes with a distinct relative retention time (RRT) that differs from both agomelatine (RRT = 1.00) and other common impurities such as the desmethyl impurity (7-desmethyl agomelatine) and the desacetyl impurity (2-(7-methoxynaphthalen-1-yl)ethanamine) [3]. In a complementary UHPSFC method using a BEH 2-EP stationary phase with CO₂/methanol (containing 20 mM ammonium formate and 5% water), total separation time is achieved within 4.1 minutes with method accuracy ≥97.4% for all impurities [4].

Chromatographic separation Method validation System suitability

Lipophilicity and Solubility Differentiation vs. Parent Agomelatine and Desmethyl Impurity

The addition of a second acetyl group significantly alters the physicochemical profile of the diacetyl impurity relative to agomelatine. The predicted LogP (octanol-water partition coefficient) for N-acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is 2.79, compared to a reported experimental LogP of approximately 1.5–2.3 for agomelatine [1]. This increased lipophilicity is reflected in solubility behavior: the diacetyl compound is slightly soluble in chloroform, DMSO, and methanol, with limited aqueous solubility . In contrast, agomelatine demonstrates DMSO solubility >50 mg/mL [2]. The predicted pKa of the diacetyl compound is −1.43 ± 0.70, indicating it is essentially non-ionizable under physiological and analytical pH conditions, whereas agomelatine possesses a weakly basic secondary amine with a pKa ~10–11 [3]. These differences directly impact extraction recovery during sample preparation and dictate mobile phase composition for optimal chromatographic peak shape.

Physicochemical profiling Sample preparation Method development

Formation Mechanism and Process-Specific Origin: Differentiation from Degradation Impurities

The diacetyl impurity is exclusively a process-related impurity formed during the N-acetylation step of agomelatine synthesis, not a degradation product. Patent CN103073445A demonstrates that this impurity is intentionally prepared by reacting agomelatine with acetyl chloride (or acetic anhydride) in the presence of a base (e.g., triethylamine) in an organic solvent such as toluene or THF at 0–100°C [1]. The reaction stoichiometry is 1:1.0–2.0 (agomelatine:acetyl chloride) with 1.0–3.0 equivalents of acid binding agent, yielding the diacetyl compound as the over-acetylation product [2]. Importantly, forced degradation studies by Liu et al. (2013) demonstrated that agomelatine is susceptible to degradation under acidic and alkaline conditions, but the diacetyl impurity was not reported as a significant degradation product under these stress conditions [3]. This contrasts with the desmethyl impurity, which can form via O-demethylation under both thermal and photolytic stress, and the desacetyl impurity, which arises from hydrolytic degradation [4].

Synthesis pathway Forced degradation Stability-indicating methods

Primary Procurement and Application Scenarios for N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS 1379005-34-1)


ANDA/505(b)(2) Regulatory Submission: Agomelatine Generic Drug Impurity Profiling

This reference standard is indispensable for Abbreviated New Drug Applications (ANDAs) for generic agomelatine tablets (Valdoxan®/Thymanax® generics). Regulatory agencies require identification and quantification of all specified impurities at or above the ICH Q3A reporting threshold (0.05%). The validated RP-HPLC method of Liu et al. (2013) using this standard achieves detection limits of 0.0008–0.0047%, enabling reliable quantification at levels far below regulatory thresholds [1]. ANDA filers must demonstrate that the diacetyl impurity is controlled to <0.1% (preferably <0.05%) in the drug substance as stipulated in originator patents, and that the analytical method has adequate specificity to resolve it from agomelatine and other process-related impurities [2].

GMP Quality Control Release Testing of Agomelatine API and Finished Dosage Forms

In GMP-compliant QC laboratories, the diacetyl impurity reference standard is used for system suitability testing, retention time marker identification, and quantitative determination of this impurity in agomelatine drug substance batches. The UHPSFC method (BEH 2-EP column, CO₂/methanol mobile phase with 20 mM ammonium formate and 5% water) achieves a total analysis time of 4.1 minutes with accuracy ≥97.4% for all impurities, allowing high-throughput QC testing [3]. The standard must be accompanied by a Certificate of Analysis (CoA) that includes HPLC purity (typically ≥97%), NMR and MS spectra, and water content determination, consistent with pharmacopoeial reference standard expectations [4].

Process Development and Optimization: Minimizing Over-Acetylation During Agomelatine Manufacture

API manufacturers use this reference standard to monitor and optimize the final N-acetylation step. The diacetyl impurity is formed when excess acetylating agent (acetyl chloride or acetic anhydride) reacts with already-formed agomelatine, as described in patent CN103073445A [2]. By spiking experiments with the authenticated reference standard, process chemists can establish the exact stoichiometric window (agomelatine:acetyl chloride ratio of 1:1.0–1:1.5) that minimizes diacetyl formation while ensuring complete conversion of the primary amine intermediate. This directly impacts process yield and reduces the need for costly recrystallization to remove the diacetyl impurity, which is difficult to eliminate using cyclohexane-toluene mixtures alone [1].

Stability-Indicating Method Development and Forced Degradation Studies

Although the diacetyl impurity is process-related rather than degradation-derived, its reference standard is essential for establishing peak purity and method specificity in stability-indicating HPLC methods. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions per ICH Q1A(R2) must demonstrate that degradation peaks do not co-elute with the diacetyl impurity peak [3]. The absence of the diacetyl compound as a degradation product under acidic stress conditions provides a critical marker distinguishing process-related contamination from true degradation, which has direct implications for assigning shelf-life specifications and retest periods for agomelatine API [4].

Quote Request

Request a Quote for N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.